2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817672
InChI: InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3
Molecular Formula: C20H23BO4
Molecular Weight: 338.2 g/mol

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.:

Cat. No.: VC13817672

Molecular Formula: C20H23BO4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde -

Specification

Molecular Formula C20H23BO4
Molecular Weight 338.2 g/mol
IUPAC Name 2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Standard InChI Key BJDDOSRAEDVPLM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzaldehyde moiety substituted at the 2-position with a benzyloxy group (OCH2C6H5-\text{OCH}_2\text{C}_6\text{H}_5) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The boronate group, a cyclic ester of boronic acid, enhances the compound’s stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H23BO4\text{C}_{20}\text{H}_{23}\text{BO}_4
Molecular Weight338.2 g/mol
CAS Registry Number2695516-89-1
IUPAC Name2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3\text{B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3}
Purity95–98%

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous boronic esters, such as 3,4-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, reveal distinct signals for the aldehyde proton (δ\delta 9.78 ppm) and aromatic protons (δ\delta 7.53–6.98 ppm) . The pinacol methyl groups resonate as singlets near δ\delta 1.45 ppm . Fourier-transform infrared (FTIR) spectroscopy typically shows absorption bands for the aldehyde carbonyl (\sim1700 cm1^{-1}) and boronate B–O bonds (\sim1350 cm1^{-1}) .

Synthesis and Optimization

Palladium-Catalyzed Borylation

A common route involves palladium-catalyzed Miyaura borylation of brominated precursors. For example, 2-bromo-5-(benzyloxy)benzaldehyde reacts with bis(pinacolato)diboron (Pin2B2\text{Pin}_2\text{B}_2) in the presence of Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2 and potassium acetate in 1,4-dioxane at 95–100°C . This method achieves yields exceeding 90% after column chromatography .

Table 2: Representative Synthetic Protocols

MethodConditionsYieldSource
Miyaura BorylationPd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, Pin2B2\text{Pin}_2\text{B}_2, KOAc, 1,4-dioxane, 95°C91%
Suzuki CouplingPd(dppf)Cl2\text{Pd(dppf)Cl}_2, K2_2CO3_3, toluene, 110°C85%

Alternative Approaches

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates carbon–carbon bond formation with aryl halides under palladium catalysis. For instance, coupling with 4-bromotoluene produces 4-methyl-2-(benzyloxy)biphenyl-4’-carbaldehyde, a precursor to liquid crystals .

Medicinal Chemistry

Derivatives of this compound serve as intermediates in the synthesis of kinase inhibitors. The aldehyde group enables reductive amination to introduce aminoalkyl side chains critical for target binding .

Material Science

Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors. The boronate group allows post-polymerization functionalization via Suzuki coupling .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear nitrile gloves and lab coat
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse in fume hood

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator